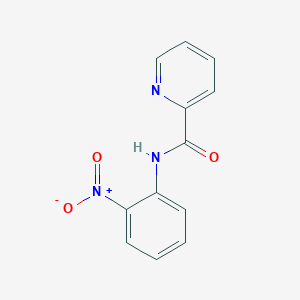
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenone Core: This can be achieved through the condensation of a phenolic compound with an appropriate aldehyde under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 7th position can be done using methylating agents like dimethyl sulfate or methyl iodide.
Amide Formation: The final step involves coupling the chromenone derivative with pyridine-3-amine using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group in the chromenone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromenone or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes like kinases or proteases.
Antioxidant Activity: The chromenone core is known for its antioxidant properties.
Medicine
Anti-inflammatory: Potential use as an anti-inflammatory agent.
Anticancer: Research may explore its efficacy against various cancer cell lines.
Industry
Pharmaceuticals: Use in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antioxidant Activity: It may scavenge free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in structure and known for their biological activities.
Coumarins: Another class of compounds with a chromenone core.
Uniqueness
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other chromenone derivatives.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-14-22-20(19(13-24(28)30-22)16-6-3-2-4-7-16)12-17(21)9-10-23(27)26-18-8-5-11-25-15-18/h2-8,11-15H,9-10H2,1H3,(H,26,27) |
InChI Key |
MTATUSAACZEHMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)NC3=CN=CC=C3)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine](/img/structure/B15110668.png)

methanone](/img/structure/B15110680.png)
![2-methoxy-4-[(Z)-(2-{4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15110683.png)

![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15110697.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B15110702.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15110707.png)
![Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15110721.png)

![N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110724.png)

![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B15110756.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110758.png)
